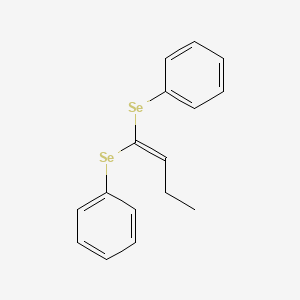

1-Phenylselanylbut-1-enylselanylbenzene

Description

1-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound featuring two selanyl (-Se-) substituents on a butene backbone flanked by phenyl groups. Organoselenium compounds are of interest due to their unique electronic properties and applications in catalysis, materials science, and pharmaceuticals .

Properties

CAS No. |

62762-13-4 |

|---|---|

Molecular Formula |

C16H16Se2 |

Molecular Weight |

366.2 g/mol |

IUPAC Name |

1-phenylselanylbut-1-enylselanylbenzene |

InChI |

InChI=1S/C16H16Se2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-13H,2H2,1H3 |

InChI Key |

NRRNJNDQKHMXHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenylselanylbut-1-enylselanylbenzene typically involves the phenylselanylation of but-1-enyl compounds. One common method includes the reaction of but-1-enyl compounds with phenylselanyl chloride (PhSeCl) or phenylselanyl bromide (PhSeBr) under specific conditions . The reaction conditions often involve the use of a base, such as sodium hydride (NaH), to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the phenyl groups, where substituents like halogens or nitro groups can be introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atoms typically results in the formation of selenoxides or selenones .

Scientific Research Applications

1-Phenylselanylbut-1-enylselanylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, affecting their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges : Selenium’s toxicity and handling difficulties may complicate synthesis compared to hydrocarbon analogs .

- Reactivity Studies : Further research is needed to explore selenium’s impact on catalytic or photochemical behavior.

- Biological Activity: Organoselenium compounds often exhibit antioxidant or anticancer properties, which could differentiate them from phenylbutenes .

Note: The absence of direct data on selenium analogs in the provided evidence limits conclusive comparisons. Experimental validation is required to confirm hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.